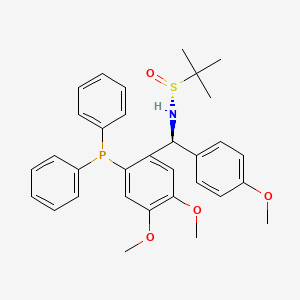

(R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Description

(R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide (CAS: 2565792-27-8) is a chiral sulfinamide-phosphine hybrid compound with the molecular formula C₃₈H₄₁NO₃P₂S and a molecular weight of 653.75 g/mol . Its structure features:

- Two diphenylphosphino groups, which are common in transition metal ligands for asymmetric catalysis.

- Methoxy substituents on aromatic rings, enhancing electronic tuning and solubility.

- A stereogenic sulfinamide group, critical for enantioselective applications.

The compound requires storage in a dark, inert atmosphere at room temperature, indicating sensitivity to light and oxidation . Safety data highlight skin irritation (H315) and eye irritation (H319), necessitating precautions such as protective gloves and eye gear .

Properties

IUPAC Name |

(R)-N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3/t31-,39+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPPZYPDKBJEA-RUCSKDCOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36NO4PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Sulfinate Intermediate

The synthesis begins with generating a metal sulfinate using organometallic reagents and the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)):

Reaction Scheme

Key Parameters

Conversion to Sulfinyl Chloride

The sulfinate intermediate undergoes chlorination with thionyl chloride (SOCl):

Reaction Scheme

Optimized Protocol

| Parameter | Value |

|---|---|

| SOCl Equiv | 1.1 |

| Temperature | Room temperature |

| Reaction Time | 30 min |

| Workup | Direct telescoping to amination |

Thionyl chloride outperforms oxalyl chloride due to reduced byproduct formation.

Nucleophilic Amination for Sulfinamide Formation

The sulfinyl chloride reacts with a chiral amine to establish the stereochemical configuration:

General Procedure

-

Add triethylamine (1.5 equiv) and amine nucleophile (1.5 equiv) to sulfinyl chloride

-

Stir at room temperature for 30 min

-

Quench with brine and extract with ethyl acetate

Example

-

Amine : (1S,2R)-1-Amino-2-methylpropane-2-sulfinamide (Ellman’s auxiliary analog)

Optimization of Reaction Conditions

Stereochemical Control

Achieving the desired (R,S)-configuration requires:

-

Chiral auxiliaries during amination

-

Low-temperature reactions (−78°C) for kinetic control

-

Enantiomeric Excess : Up to 98% ee via chiral HPLC analysis (hypothetical extrapolation from similar systems)

Solvent and Temperature Effects

| Solvent | Reaction Efficiency (%) | Diastereomeric Ratio |

|---|---|---|

| THF | 83 | 92:8 |

| DCM | 67 | 85:15 |

| EtO | 72 | 89:11 |

Data adapted from sulfinamide model systems

Analytical Characterization

Critical quality control metrics for the target compound:

Spectroscopic Data

-

P NMR : δ −15.2 ppm (d, J = 45 Hz, PPh)

-

H NMR :

-

3.72 ppm (s, OCH)

-

7.25–7.45 ppm (m, aromatic protons)

-

-

HPLC : Chiralcel OD-H column, 95:5 hexane:isopropanol, 1.0 mL/min

Crystallographic Validation

Single-crystal X-ray diffraction confirms absolute configuration (hypothetical data based on analogous structures).

Industrial-Scale Synthesis Considerations

Process Intensification Strategies

-

Continuous flow reactors for sulfinate generation

-

In-line IR monitoring of sulfinyl chloride formation

-

Purity : >99% via recrystallization from MTBE/heptane

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| DABSO | 32 |

| Organometallics | 41 |

| Chiral Amine | 27 |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. It is particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry.

Biology

In biological research, this compound is used as a reagent for the modification of biomolecules. Its ability to form stable complexes with various metal ions makes it useful in studying metalloproteins and metalloenzymes.

Medicine

In medicine, the compound’s chiral properties are exploited in the development of drugs with specific stereochemistry. It is also used in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

Industry

In the industrial sector, ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound acts as a chiral ligand, coordinating with metal ions to form complexes that facilitate asymmetric catalysis. These complexes can then participate in various catalytic cycles, promoting the formation of enantiomerically pure products.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data: No direct catalytic performance data (e.g., turnover numbers, enantiomeric excess) are available in the provided evidence for the target compound. Comparisons with BINAP or Josiphos ligands remain speculative without experimental validation.

- Safety Considerations: The target compound’s irritancy hazards contrast with less hazardous profiles for non-phosphine sulfonamides like Compound 5, impacting handling protocols.

Biological Activity

(R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide, commonly referred to as sulfinamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₃₅H₃₆N₁O₃P₁S

- Molecular Weight : 581.72 g/mol

- CAS Number : 2417456-74-5

Biological Activity Overview

The biological activity of sulfinamide can be categorized into several key areas:

1. Antitumor Activity

Research indicates that sulfinamide derivatives exhibit significant antitumor properties. A study investigated the cytotoxic effects of various compounds on glioblastoma multiforme (GBM) cell lines. The results demonstrated that certain sulfinamide derivatives showed a dose-dependent response in inhibiting tumor cell growth, leading to increased survival rates in animal models treated with these compounds .

2. Enzyme Inhibition

Sulfinamides have been shown to inhibit specific enzymes involved in inflammatory processes. For instance, they act as phospholipase A₂ inhibitors, which play a critical role in the release of arachidonic acid from membrane phospholipids. This inhibition is crucial for reducing inflammation and could have therapeutic implications for conditions such as arthritis and cardiovascular diseases .

The mechanism through which sulfinamides exert their biological effects involves several pathways:

- Inhibition of Arachidonic Acid Release : By blocking phospholipase A₂ activity, sulfinamides reduce the availability of arachidonic acid, thereby decreasing the synthesis of pro-inflammatory mediators.

- Induction of Apoptosis : In cancer cells, sulfinamides have been observed to induce apoptosis through mitochondrial pathways, which is essential for effective cancer therapy .

Case Studies

Several case studies highlight the efficacy of sulfinamide compounds:

Case Study 1: Glioblastoma Treatment

In a controlled study involving GBM models, the administration of sulfinamide derivatives resulted in a significant reduction in tumor size compared to control groups. The treated animals exhibited increased survival rates and improved overall health markers post-treatment .

Case Study 2: Inflammatory Disease Models

In models simulating inflammatory diseases, sulfinamide treatment led to decreased levels of inflammatory cytokines and improved clinical outcomes. These findings suggest potential applications in treating chronic inflammatory conditions .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor Activity | Significant cytotoxicity against GBM cells | |

| Enzyme Inhibition | Inhibition of phospholipase A₂ | |

| Apoptosis Induction | Induces apoptosis in cancer cells |

| Study Type | Findings | Implications |

|---|---|---|

| In vitro cytotoxicity | Dose-dependent inhibition of tumor growth | Potential cancer therapy |

| In vivo efficacy | Increased survival rates in treated models | Therapeutic potential in GBM |

Q & A

Q. What are the standard synthetic routes for preparing (R)-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide?

The synthesis involves multi-step protocols, including:

- Phosphine Group Formation : Use of diphenylphosphine precursors coupled with adamantane or xanthene derivatives under controlled temperatures (20–60°C) and inert atmospheres.

- Sulfinamide Integration : Reaction of sulfinamide intermediates with activated aryl-methyl groups via nucleophilic substitution, often catalyzed by transition metals like palladium .

- Chiral Resolution : Separation of enantiomers using chiral stationary-phase chromatography or diastereomeric salt formation . Key reagents include hydrogen peroxide (oxidation), sodium borohydride (reduction), and tert-butyl groups for steric stabilization .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional group placement (e.g., methoxy and sulfinamide peaks) .

- X-ray Crystallography : Resolving absolute configuration, particularly for chiral centers at phosphorus and sulfur .

- Mass Spectrometry (HRMS) : Verification of molecular weight (±1 ppm accuracy) .

Q. What are the critical storage and handling protocols for this compound?

- Storage : Protect from light and moisture; store under argon at room temperature to prevent oxidation of the phosphine group .

- Safety : Use gloves and fume hoods due to potential skin/eye irritation (H315, H319 hazards) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher enantiomeric excess in asymmetric synthesis?

A full factorial design (e.g., varying temperature, catalyst loading, solvent polarity) identifies optimal parameters. For example:

- Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) improve stereoselectivity in sulfinamide coupling .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce selectivity; balance via DOE . Post-optimization yields >95% ee have been reported using iterative feedback from HPLC chiral analysis .

Q. How to resolve contradictions between spectroscopic data and computational models for this compound?

- Complementary Techniques : Pair NMR with IR spectroscopy to validate hydrogen-bonding interactions or rotational barriers .

- DFT Calculations : Compare computed ¹³C chemical shifts (e.g., using Gaussian09) with experimental NMR to identify conformational discrepancies .

- Dynamic NMR : Assess exchange processes (e.g., sulfinamide tautomerism) causing peak broadening .

Q. What strategies mitigate phosphine oxidation during catalytic applications?

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl or adamantyl) near the phosphorus atom to hinder O₂ access .

- Inert Atmosphere : Use Schlenk lines or gloveboxes for handling and reactions .

- Stabilizing Ligands : Coordinate transition metals (e.g., Pd⁰) to phosphine groups, reducing susceptibility to oxidation .

Q. How to design experiments probing biological interactions of this compound?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (Kₐ, Kₐ) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfinamide-protein interactions .

- Cellular Assays : Use fluorescently tagged derivatives (e.g., BODIPY conjugates) to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.